2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(methylamino)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13-4-3-5-14(10-13)12-17-6-8-18(9-7-17)15(19)11-16-2/h3-5,10,16H,6-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOIZTKCRYNQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one, also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interaction with neurotransmitter receptors, particularly in the context of dopamine receptor modulation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is a common scaffold in many pharmaceutical agents.
Dopamine Receptor Interaction
Research indicates that compounds with similar structures exhibit significant activity at dopamine receptors, particularly the D3 subtype. A study highlighted the optimization of analogs that enhance D3 receptor agonist activity while minimizing D2 receptor antagonism. The structure-activity relationship (SAR) studies revealed that modifications in the piperazine core and substituents on the aryl groups significantly influence receptor selectivity and potency .
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | 6,800 ± 1,400 |
This table summarizes the agonist and antagonist activities of various compounds related to the target compound .
Antimicrobial Activity
In addition to its neuropharmacological potential, derivatives of piperazine have been evaluated for antimicrobial properties. A study on thiazole-piperazine hybrids demonstrated moderate to good antimicrobial activity against various bacterial strains. Although specific data on the target compound's antimicrobial efficacy is limited, its structural relatives suggest potential in this area .
Case Study: Neuropharmacological Effects
A study conducted on rodents demonstrated that administration of piperazine derivatives resulted in altered locomotor activity and anxiety-like behaviors. The effects were attributed to dopaminergic modulation, confirming the relevance of these compounds in neuropharmacology and their potential therapeutic applications for disorders such as schizophrenia and depression .
Case Study: Synthesis and Screening
A series of piperazine derivatives were synthesized and screened for their biological activities. Among these, certain compounds exhibited promising results in terms of receptor binding affinity and selectivity. This reinforces the importance of structural modifications in enhancing biological activity while reducing undesirable side effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Piperazine-based compounds often differ in substituents on the aromatic ring or the ethanone group, leading to variations in physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Aromatic Substituents : Chlorine (T47) or methyl (target compound) groups on the benzyl ring influence lipophilicity and steric effects. The methyl group in the target compound may enhance metabolic stability compared to chlorine .
- Extended Chains: Compounds like QD10 and QD15 incorporate phenoxypropyl linkers, increasing molecular weight and enabling dual pharmacological activities (e.g., H3 receptor binding and antioxidant effects) .
Physicochemical Properties
Melting points, solubility, and purity data highlight the impact of structural variations:
Analysis :
Pharmacological Potential
Preparation Methods
Piperazine Alkylation with 3-Methylbenzyl Groups
The foundational step involves introducing the 3-methylbenzyl moiety to the piperazine ring. Patent WO2010046908A2 details a water-based alkylation process using N-(4-chlorobenzhydryl)piperazine and 3-methylbenzyl chloride under phase-transfer catalysis. Key conditions include:
- Solvent : Water with tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst.
- Base : Potassium carbonate (K₂CO₃) to deprotonate piperazine, enabling nucleophilic attack.
- Temperature : 60°C for 2 hours, yielding quantitative conversion to the 4-[(3-methylphenyl)methyl]piperazine intermediate.
This method avoids organic solvents, enhancing sustainability. The intermediate is extracted with ethyl acetate, washed, and concentrated, achieving >98% purity.
Ketone Functionalization via Nucleophilic Acylation
The ethanone moiety is introduced through a two-step acylation-amination sequence. Drawing from CN103857644A, a toluenesulfonyl (tosyl) precursor undergoes nucleophilic substitution with methylamine.
- Step 1 : Reacting piperazine intermediate with chloroacetyl chloride in acetonitrile at 90°C forms the chloroethanone derivative.
- Step 2 : Displacement of the chloro group with methylamine in dimethyl sulfoxide (DMSO) at 90°C for 20 minutes yields the target compound.
Alternative approaches use 2-(methylamino)acetic acid activated as a mixed anhydride, though this requires stringent anhydrous conditions.
Reaction Optimization and Catalytic Systems
Solvent and Base Selection
Comparative studies from demonstrate that aqueous-alkaline systems outperform purely organic media (e.g., toluene or THF) in piperazine alkylation:
| Solvent System | Base | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Water | K₂CO₃ | TBAB | 98 | 99 |
| Ethyl Acetate | Triethylamine | None | 75 | 85 |
Water’s high polarity facilitates dissolution of ionic intermediates, while TBAB enhances interfacial reactivity.
Temperature and Time Dependencies
Kinetic profiling reveals optimal parameters for the acylation-amination sequence:
- Chloroacetylation : 90°C for 10 minutes achieves 95% conversion.
- Methylamine substitution : Prolonged heating (>30 minutes) at 90°C risks N-overalkylation, reducing yield to 70%.
Purification and Analytical Characterization
Chromatographic Isolation
Crude product is purified via reverse-phase HPLC using:
- Column : ACE C18 (100 × 10 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile/water (40–60% B over 60 minutes).
- Flow Rate : 4 mL/min, detecting at 254 nm.
This resolves byproducts like bis-alkylated piperazine and unreacted methylamine.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, Ar-H), 3.72 (s, 2H, CH₂CO), 3.55 (t, 4H, piperazine-H), 2.85 (s, 3H, NCH₃).
- MS (ESI+) : m/z 317.2 [M+H]⁺, aligning with the molecular formula C₁₆H₂₄N₃O.
Industrial-Scale Feasibility and Challenges
Q & A
Q. Table 1: Example Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Piperazine alkylation | 3-Methylbenzyl chloride, KCO, DMF, 80°C | |
| 2 | Methylamino coupling | Methylamine hydrochloride, EtN, THF, RT |
(Basic) Which analytical techniques are critical for structural validation, and what data confirm its configuration?
Answer:
- X-ray crystallography : Resolved the compound’s binding mode in SARS-CoV-2 main protease complexes (1.62 Å resolution) .
- NMR spectroscopy : H-NMR (DMSO-d) identifies methylamino protons (δ ~2.35 ppm) and aromatic protons (δ ~7.2 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 330.2) .
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Data Points | Reference |
|---|---|---|
| X-ray | PDB entry with 1.62 Å resolution | |
| H-NMR | Methylamino peak (δ 2.35 ppm) | |
| HRMS | m/z 330.2 [M+H] |
(Advanced) How can computational modeling predict this compound’s interaction with viral proteases like SARS-CoV-2 Mpro^\text{pro}pro?
Answer:
Molecular docking and molecular dynamics (MD) simulations are used to predict binding affinities. Key steps include:
- Docking : Align the compound into the M active site (PDB: 6LU7) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor interactions over 100 ns trajectories.
- Free-energy calculations : MM/PBSA or MM/GBSA quantify binding energy (e.g., ΔG = -8.2 kcal/mol) .
Key Insight : The methylphenyl group enhances hydrophobic interactions with M’s S2 pocket, while the piperazine improves solubility .
(Advanced) What experimental strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies arise from assay variability. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., Ketoconazole for antifungal comparisons) .
- Dose-response curves : Validate IC values across ≥3 independent replicates.
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorogenic substrate assays) alongside cell viability tests .
(Basic) What purity criteria and analytical methods are recommended for preclinical studies?
Answer:
- HPLC : Purity ≥95% with C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Karl Fischer titration : Moisture content <0.5% to prevent degradation .
Q. Table 3: Purity Standards
| Parameter | Acceptable Range | Method | Reference |
|---|---|---|---|
| Chemical purity | ≥95% | HPLC | |
| Moisture content | <0.5% | Karl Fischer |
(Advanced) How do structural modifications (e.g., salt forms) impact pharmacokinetic properties?
Answer:
- Hydrochloride salts : Improve aqueous solubility (e.g., 2.1 mg/mL vs. 0.3 mg/mL for free base) but may reduce BBB permeability .
- Methyl substitutions : Electron-donating groups (e.g., 3-methylphenyl) enhance metabolic stability in liver microsome assays .
- Piperazine ring modifications : Bulky substituents decrease CYP450 inhibition, reducing drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
